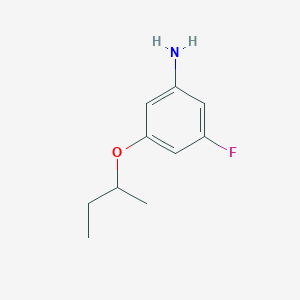

3-(Butan-2-yloxy)-5-fluoroaniline

Description

3-(Butan-2-yloxy)-5-fluoroaniline is a substituted aniline derivative featuring a fluorine atom at the 5-position and a sec-butoxy (butan-2-yloxy) group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 183.23 g/mol (calculated). The sec-butoxy group introduces steric bulk and moderate lipophilicity, while the fluorine atom contributes to electronic effects. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where substituent positioning and electronic properties critically influence reactivity and functionality .

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

3-butan-2-yloxy-5-fluoroaniline |

InChI |

InChI=1S/C10H14FNO/c1-3-7(2)13-10-5-8(11)4-9(12)6-10/h4-7H,3,12H2,1-2H3 |

InChI Key |

DHJYURHWOZPOPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC(=CC(=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yloxy)-5-fluoroaniline typically involves the reaction of 3-fluoroaniline with butan-2-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where the hydroxyl group of butan-2-ol reacts with the amino group of 3-fluoroaniline under acidic or basic conditions. The reaction can be carried out at elevated temperatures to increase the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts such as palladium or platinum on carbon can enhance the reaction efficiency. Additionally, solvent-free conditions or green solvents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)-5-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

3-(Butan-2-yloxy)-5-fluoroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group and fluorine atom can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Substituted fluoroanilines vary significantly in reactivity and physicochemical properties based on substituent type and position. Key comparisons include:

Table 1: Comparative Analysis of Fluoroaniline Derivatives

Key Findings :

Electronic Effects :

- The sec-butoxy group in this compound is electron-donating, increasing the electron density of the aromatic ring compared to nitro-substituted analogs like 2-nitro-5-fluoroaniline, which exhibit strong electron-withdrawing effects .

- Methoxy groups (e.g., 5-fluoro-2-methoxyaniline) are less sterically hindered but similarly electron-donating, leading to higher solubility in polar solvents .

Steric and Lipophilic Effects :

- The sec-butoxy group’s bulkiness may hinder electrophilic aromatic substitution reactions at the 2- and 4-positions, a contrast to smaller substituents like methoxy .

- Lipophilicity (logP) is expected to follow the trend: This compound > 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline > 2-nitro-5-fluoroaniline , influencing membrane permeability in biological systems .

Biological Relevance :

- Heterocyclic substituents (e.g., pyrazole methoxy in 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline) may enhance binding to target proteins, as shown in molecular docking studies of nitro-fluoroaniline isomers .

Biological Activity

3-(Butan-2-yloxy)-5-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorine atom, which is known to enhance the reactivity and biological interactions of organic molecules. The butan-2-yloxy group affects its lipophilicity and membrane permeability, influencing its distribution and activity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical processes, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, including multidrug-resistant strains.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated anilines, including this compound. The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus strains, with MIC values ranging from 1.56 to 12.5 µg/mL. These findings indicate its potential as a lead compound for developing new antimicrobial agents targeting resistant strains .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines such as Jurkat and Huh-7 demonstrated that derivatives of anilines with similar structures could induce cytotoxic effects greater than conventional chemotherapeutics like 5-fluorouracil (5-FU). The cytotoxicity was attributed to the compound's ability to disrupt cellular processes leading to apoptosis .

Research Applications

The compound is not only valuable for its biological activities but also serves as a building block in organic synthesis, facilitating the development of more complex molecules with potential pharmaceutical applications. Its use in medicinal chemistry includes:

- Development of Anticancer Drugs : The structural modifications of such compounds are being explored for enhanced efficacy against various cancers.

- Antimicrobial Formulations : Research continues into formulations that leverage its antimicrobial properties against resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.